molecular formula C21H30ClN B5221611 N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-2-propanamine

N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-2-propanamine

Cat. No. B5221611
M. Wt: 331.9 g/mol
InChI Key: TVHVXNWQYKOPHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-2-propanamine, also known as ACH-000029, is a chemical compound that belongs to the class of phenethylamines. It is a research chemical that has gained attention due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-2-propanamine is not fully understood. However, it is believed to act as a selective serotonin and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This may lead to improved mood and reduced anxiety.
Biochemical and Physiological Effects:
N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-2-propanamine has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of serotonin and norepinephrine in the brain, which may lead to improved mood and reduced anxiety. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-2-propanamine in lab experiments is its high selectivity for serotonin and norepinephrine reuptake inhibition. This makes it a useful tool for studying the role of these neurotransmitters in various diseases. However, one limitation is that its safety and efficacy in humans have not been fully established, and further research is needed before it can be used in clinical trials.

Future Directions

There are several future directions for research on N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-2-propanamine. One direction is to investigate its potential therapeutic applications in depression, anxiety, and Parkinson's disease. Another direction is to study its mechanism of action in more detail to better understand how it affects neurotransmitter levels in the brain. Additionally, further research is needed to determine its safety and efficacy in humans before it can be used in clinical trials.

Synthesis Methods

The synthesis of N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-2-propanamine involves the reaction of 3-(4-chlorophenyl)-1-adamantylamine with 2-bromo-1-phenylethanone in the presence of a base. The resulting product is then reduced using sodium borohydride to obtain the final compound.

Scientific Research Applications

N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-2-propanamine has been investigated for its potential therapeutic applications in various diseases such as depression, anxiety, and Parkinson's disease. It has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans.

properties

IUPAC Name

N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30ClN/c1-14(2)23-15(3)20-9-16-8-17(10-20)12-21(11-16,13-20)18-4-6-19(22)7-5-18/h4-7,14-17,23H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHVXNWQYKOPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(C)C12CC3CC(C1)CC(C3)(C2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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